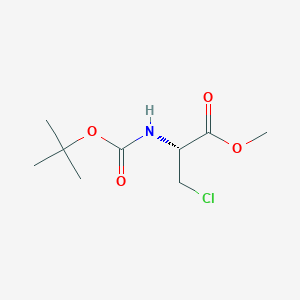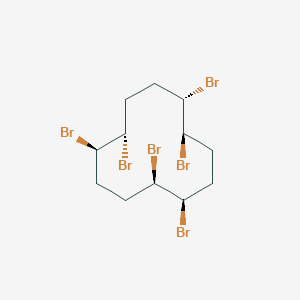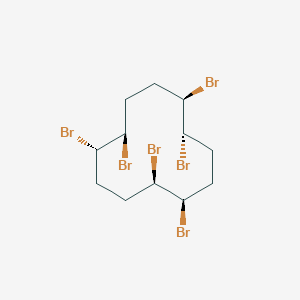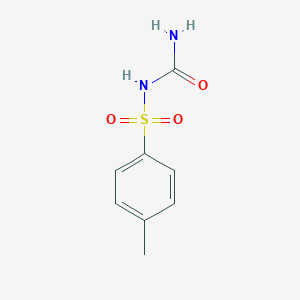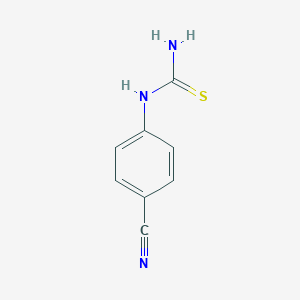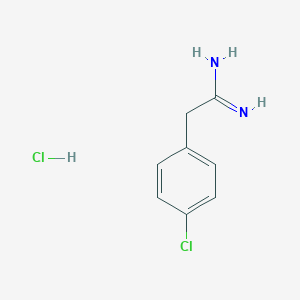
2-(4-Chlorophenyl)ethanimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)ethanimidamide hydrochloride is a compound that has been studied for various properties, including its synthesis, molecular structure, and potential applications in chemistry.
Synthesis Analysis
- Dehghanpour et al. (2010) studied the synthesis and characterization of related complexes involving similar structures, focusing on spectroscopic and electrochemical properties (Dehghanpour et al., 2010).
- Li et al. (2012) explored the synthesis of related hydrochloride compounds under ultrasound irradiation, demonstrating improved synthesis conditions and higher yields (Li et al., 2012).
Molecular Structure Analysis
- Zhang et al. (2007) described the molecular structure of a similar compound, focusing on hydrogen-bonded chains and framework (Zhang et al., 2007).
- Adole et al. (2020) provided insights into the electronic properties and chemical reactivity of related compounds through detailed analysis of bond lengths and angles (Adole et al., 2020).
Chemical Reactions and Properties
- Jeffers et al. (1989) investigated hydrolysis rate constants for various chlorinated compounds, providing insight into their reactivity in different conditions (Jeffers et al., 1989).
- Moskvina et al. (2015) studied the condensation reactions of related chlorophenyl compounds, yielding insights into their chemical behavior (Moskvina et al., 2015).
Physical Properties Analysis
- Leban et al. (1997) explored the physical properties of a similar compound, focusing on intramolecular interactions and bond lengths (Leban et al., 1997).
Chemical Properties Analysis
- Parveen et al. (2019) conducted a synthesis and spectral analysis of a related chlorophenyl compound, correlating its quantum chemical properties with experimental results (Parveen et al., 2019).
Wissenschaftliche Forschungsanwendungen
Environmental Impact Assessment
Research on the environmental impact of chlorophenyl compounds, including derivatives similar to 2-(4-Chlorophenyl)ethanimidamide hydrochloride, focuses on their effects on aquatic environments. Chlorophenols, a related group, have been evaluated for their moderate toxic effects on mammalian and aquatic life. Long-term exposure to these compounds may lead to considerable toxicity in fish. The persistence of chlorophenols in the environment can vary, becoming moderate to high depending on environmental conditions, although bioaccumulation is expected to be low. These compounds are notable for their strong organoleptic effects K. Krijgsheld & A. D. Gen, 1986.
Endocrine Disruption Potential
The organochlorine compound DDT and its metabolite DDE, chemically related to 2-(4-Chlorophenyl)ethanimidamide hydrochloride, act as endocrine disruptors in humans and wildlife. Their environmental persistence and bioaccumulation potential highlight the need for evaluating the endocrine-disrupting effects of similar chlorophenyl compounds. Research aims to understand how exposure impacts reproductive and immune systems and explores the hypothesis of direct action on mitochondrial steroid receptors M. Burgos-Aceves et al., 2021.
Toxicology and Mutagenicity of Chlorophenyl Herbicides
Studies on 2,4-D, a chlorophenyl herbicide, provide insights into the toxicology and mutagenicity of such compounds, highlighting the importance of researching the effects of 2-(4-Chlorophenyl)ethanimidamide hydrochloride. The rapid advancement in research on 2,4-D's toxicological effects underscores the need for continued investigation into the molecular biology of chlorophenyl compounds, their impact on gene expression, and the assessment of exposure in human or vertebrate bioindicators Natana Raquel Zuanazzi et al., 2020.
Biodegradation and Environmental Remediation
Research on the degradation of chlorophenols by zero valent iron (ZVI) and iron-based bimetallic systems is relevant for understanding the environmental remediation potential of 2-(4-Chlorophenyl)ethanimidamide hydrochloride. These studies emphasize the efficiency of biometallic systems in dechlorinating chlorophenols and suggest the importance of investigating the degradation mechanisms and environmental fate of chlorophenyl compounds B. Gunawardana et al., 2011.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWYWIOGQGTDGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=N)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540581 |
Source


|
| Record name | (4-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)ethanimidamide hydrochloride | |
CAS RN |
55154-90-0 |
Source


|
| Record name | (4-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)
